1-bromo-2-[(1E)-2-nitroethenyl]benzene
Description
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
InChI Key |
QKFDNZXJABSGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method involves the Henry reaction between 2-bromobenzaldehyde and nitromethane under alkaline conditions. Key steps include:
-
Reagents : 2-Bromobenzaldehyde, nitromethane, sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure :
-
Dissolve 2-bromobenzaldehyde (10 mmol) and nitromethane (25 mmol) in methanol.
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Cool the mixture to 0–10°C and slowly add aqueous NaOH (1 M).
-
Stir for 15–30 minutes, then add ice-cold water to quench the reaction.
-
Acidify with 8 M HCl to precipitate the product.
-
Filter and recrystallize from ethanol or dichloromethane/hexane.
-
Ammonium Acetate-Mediated Condensation
A modified approach uses ammonium acetate (NH₄OAc) as a catalyst in acetic acid:
-
Reagents : 2-Bromobenzaldehyde, nitromethane, NH₄OAc, glacial acetic acid.
-
Procedure :
Hydrobromination of Nitroacetylene Derivatives
Bromination of 1-Ethynyl-2-Nitrobenzene
An alternative route involves hydrobromination of 1-ethynyl-2-nitrobenzene :
-
Reagents : 1-Ethynyl-2-nitrobenzene, HBr (30% in acetic acid), toluene.
-
Procedure :
Yield : 68% (93% E-selectivity).
Mechanistic Insight :
-
Anti-Markovnikov addition of HBr to the triple bond forms the E-isomer via a bromonium ion intermediate.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield | Purification |
|---|---|---|---|---|---|
| Henry Reaction (NaOH) | 2-Bromobenzaldehyde | NaOH/HCl | 0–10°C, 30 min | 90–95% | Recrystallization |
| Henry Reaction (NH₄OAc) | 2-Bromobenzaldehyde | NH₄OAc/AcOH | Reflux, 6 h | 85–90% | Column Chromatography |
| Hydrobromination | 1-Ethynyl-2-nitrobenzene | HBr/AcOH | RT, 6 h | 68% | Silica Gel Chromatography |
Key Trade-offs :
-
Henry Reaction : Higher yields but requires precise temperature control.
-
Hydrobromination : Lower yield but offers stereoselectivity without cryogenic setups.
Reaction Optimization Studies
Solvent Effects
Catalytic Additives
-
Copper(II) Acetate : In related nitroalkene syntheses, Cu(OAc)₂ improves reaction rates by facilitating enolate formation.
-
Palladium Catalysts : Pd₂(dba)₃/RuPhos enables coupling reactions but is less cost-effective for simple nitroethenes.
Challenges and Industrial Scalability
-
Byproducts : Di-nitrostyrenes form under excessive nitromethane or prolonged reaction times.
-
Purification : Recrystallization from ethanol is scalable, but column chromatography is impractical for large batches.
-
Green Chemistry : Replacements for halogenated solvents (e.g., dichloromethane) remain understudied .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and copper(II) chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- 1-bromo-2-[(1E)-2-nitroethenyl]benzene is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology:
- It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
1-Bromo-4-[(1E)-2-nitroethenyl]benzene
- Structure : Para-bromo substitution on the benzene ring.
- Synthesis : Prepared via condensation of 4-bromobenzaldehyde with nitromethane under basic conditions .
- Key Differences :
- Crystallography : The para-substitution eliminates Br···O interactions observed in the ortho isomer, leading to distinct crystal packing.
- Electronic Effects : The para-bromo group exerts weaker steric and electronic effects on the nitroethenyl moiety compared to ortho substitution.
- Reactivity : Para-substitution may slow down electrophilic aromatic substitution (EAS) due to reduced steric hindrance but could enhance regioselectivity in cross-couplings .
1-Chloro-2-[(1E)-2-nitroethenyl]benzene
- Structure : Chlorine replaces bromine at the ortho position.
- Molecular Weight : 183.6 g/mol (vs. 228.05 g/mol for bromo analog).
- Crystal Packing: Absence of Br···O interactions may alter supramolecular arrangements.
1-Trifluoromethyl-2-[(1E)-2-nitroethenyl]benzene
1-Methoxy-3-[(1E)-2-nitroethenyl]benzene
- Structure : Methoxy (-OCH₃) group at the meta position.
- Reactivity : The meta-substitution pattern directs EAS to specific positions, differing from ortho/para-directing halogens .
Comparison of Physical and Chemical Properties
Q & A
Q. What are the common synthetic routes for preparing 1-bromo-2-[(1E)-2-nitroethenyl]benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the nitroethenyl group via coupling reactions (e.g., Heck reaction) onto a brominated benzene precursor. For example, bromination of 2-nitrostyrene derivatives or palladium-catalyzed cross-coupling of bromobenzene with nitroethylene precursors can be employed . Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), solvents (polar aprotic like DMF), and temperature (80–120°C) to favor the E-isomer. Reducing side products requires strict anhydrous conditions and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : H NMR distinguishes the E-configuration via coupling constants ( for trans-vinylic protons). The bromine’s deshielding effect shifts aromatic protons downfield (~7.3–7.8 ppm) .
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm) and C=C stretching (~1630 cm^{-1) confirm the nitroethenyl group .
- Mass Spectrometry : Molecular ion peaks at m/z 242 (C₈H₅BrNO₂) with fragmentation patterns indicating Br and NO₂ loss .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the E-configuration .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the bromine substituent in electrophilic and nucleophilic substitution reactions?
- Methodological Answer : The nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Bromine, a poor leaving group under standard SN₂ conditions, may require activation via Lewis acids (e.g., FeBr₃) or elevated temperatures for nucleophilic substitution. Computational studies (DFT) show reduced electron density at the bromine site, necessitating stronger nucleophiles (e.g., NaSMe) .
Q. What strategies can resolve contradictions in reaction outcomes when synthesizing derivatives of this compound under varying conditions?
- Methodological Answer :
- Control Experiments : Compare yields under inert (N₂) vs. aerobic conditions to identify oxidation byproducts .
- Kinetic vs. Thermodynamic Analysis : Use low temperatures to trap kinetic products (e.g., Z-isomers) and high temperatures for thermodynamic E-isomers .
- Computational Modeling : Predict intermediate stability using Gaussian or ORCA software to explain regioselectivity discrepancies .
Q. How can computational chemistry methods predict the regioselectivity and stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for bromine substitution pathways. For example, Fukui indices identify electrophilic attack sites on the nitroethenyl group .
- Molecular Dynamics (MD) : Simulate solvent effects on stereochemical outcomes (e.g., DMF stabilizes planar transition states favoring E-isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
